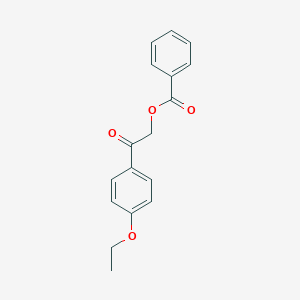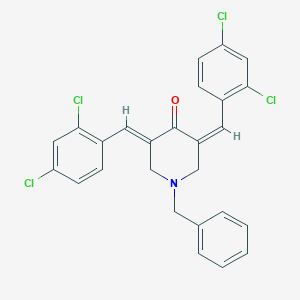![molecular formula C22H30N4O2S B404572 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 331842-88-7](/img/structure/B404572.png)
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as MPO, is a synthetic compound that belongs to the family of purine derivatives. MPO has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
科学的研究の応用
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research for its potential applications in pharmacology. This compound has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Furthermore, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
作用機序
The mechanism of action of 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). Furthermore, this compound has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Moreover, this compound has been shown to improve insulin sensitivity and glucose metabolism, which make it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Furthermore, this compound has been extensively studied, and its pharmacological effects have been well documented. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which makes it difficult to administer in vivo. Moreover, this compound has low bioavailability, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One of the future directions is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases. Furthermore, future research should focus on identifying the molecular targets of this compound and elucidating its mechanism of action. Moreover, future research should investigate the potential applications of this compound in combination with other drugs for the treatment of various diseases. Finally, future research should investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of pharmacology. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, this compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. However, further research is needed to elucidate the mechanism of action of this compound and to investigate its potential applications in combination with other drugs.
合成法
3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis of this compound starts with the reaction of 3-methylxanthine with octyl bromide in the presence of potassium carbonate, which leads to the formation of 3-methyl-7-octylxanthine. The next step involves the reaction of 3-methyl-7-octylxanthine with thionyl chloride, which results in the formation of 3-methyl-7-octylxanthine-8-thionyl chloride. Finally, the reaction of 3-methyl-7-octylxanthine-8-thionyl chloride with 2-phenylethyl mercaptan in the presence of triethylamine leads to the formation of this compound.
特性
IUPAC Name |
3-methyl-7-octyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-11-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-14-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRPTYYAEPWBJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)
![ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B404496.png)
![3-(4-Isopropoxy-benzylsulfanyl)-4H-[1,2,4]triazole](/img/structure/B404497.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)


![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)

![N-(butan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404505.png)
![N-(3-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404506.png)
![N-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404508.png)
![N-(2,5-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404509.png)
![N-(2-hydroxy-5-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404512.png)